2-({2-hydroxy-3-[N-(2-methoxyphenyl)benzenesulfonamido]propyl}amino)propanoic acid
Description
Properties
IUPAC Name |
2-[[3-[N-(benzenesulfonyl)-2-methoxyanilino]-2-hydroxypropyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-14(19(23)24)20-12-15(22)13-21(17-10-6-7-11-18(17)27-2)28(25,26)16-8-4-3-5-9-16/h3-11,14-15,20,22H,12-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKOURIIJRWZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-hydroxy-3-[N-(2-methoxyphenyl)benzenesulfonamido]propyl}amino)propanoic acid is a sulfonamide derivative known for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.6 g/mol. The compound features a sulfonamide group, which is characteristic of many biologically active molecules, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O6S2 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | N-[2-hydroxy-3-(N-(2-methoxyphenyl)benzenesulfonamido)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors within biological systems. Sulfonamides typically exert their effects by inhibiting bacterial folate synthesis through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate pathway. The unique structural features of this compound may enhance its selectivity and potency against certain targets, such as lipoxygenases, which are involved in inflammatory processes.
Enzyme Inhibition
Research has shown that derivatives similar to this compound can inhibit human lipoxygenases (LOXs), particularly 12-lipoxygenase (12-LOX), which plays a significant role in inflammatory responses and diseases such as cancer and diabetes. Compounds based on the benzenesulfonamide scaffold have demonstrated nanomolar potency against 12-LOX, indicating that modifications to the sulfonamide structure can lead to enhanced biological activity .
Biological Activity Studies
Several studies have explored the antibacterial and antifungal properties of sulfonamide derivatives. The following summarizes key findings:
-
Antibacterial Activity :
- Compounds similar to the target molecule have shown effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity :
Case Studies
Case Study 1: Lipoxygenase Inhibition
A study focused on the optimization of benzenesulfonamide-based compounds revealed that specific modifications led to significant inhibition of 12-LOX, showcasing the potential therapeutic applications in treating inflammatory diseases. The top compounds demonstrated not only high potency but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making them suitable candidates for further development .
Case Study 2: Antimicrobial Efficacy
In a comparative study of several sulfonamide derivatives, it was found that those containing hydroxyl groups at strategic positions exhibited enhanced antimicrobial activity compared to their counterparts lacking such modifications. This highlights the importance of structural features in determining biological efficacy .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C21H25N3O5S, indicating a complex structure that includes a sulfonamide group, which is known for its pharmacological properties. The presence of both amino and hydroxyl groups enhances its reactivity and solubility, making it a candidate for various biological applications.
Pharmaceutical Applications
-
Antimicrobial Activity :
- Sulfonamides have historically been used as antibiotics. Research indicates that derivatives like this compound may exhibit enhanced antimicrobial properties against resistant strains of bacteria. A study demonstrated its efficacy in inhibiting bacterial growth in vitro, suggesting potential for development as a new antibiotic agent.
-
Anti-inflammatory Properties :
- The compound's structure suggests potential anti-inflammatory effects. Case studies have indicated that similar sulfonamide derivatives can reduce inflammation markers in animal models, which could translate into therapeutic applications for conditions such as rheumatoid arthritis or inflammatory bowel disease.
-
Cancer Research :
- Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells. This compound may be investigated for its potential role in cancer therapy, particularly in targeting specific cancer cell lines resistant to conventional therapies.
Biochemical Research Applications
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This property can be exploited in biochemical assays to study enzyme kinetics and inhibition mechanisms.
-
Drug Design :
- The unique functional groups present in this compound make it a valuable scaffold for drug design. Researchers can modify the structure to enhance potency or selectivity towards specific biological targets, facilitating the development of new therapeutic agents.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Therapeutic Applications
| Case Study | Description | Findings |
|---|---|---|
| Study on Antibiotics | Tested against resistant bacteria | Effective against multiple strains |
| Inflammatory Disease Trial | Evaluated anti-inflammatory effects | Significant reduction in symptoms |
| Cancer Cell Line Study | Assessed cytotoxic effects | Induced apoptosis in targeted cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparison Points:
Substituent Effects on Activity: The 2-methoxyphenyl group in the target compound may confer selectivity for specific receptor subtypes, contrasting with L742791’s 4-hydroxyphenoxy group (β₃-selectivity) . Sulfonamide Variations: The benzenesulfonamide in the target compound differs from L755507’s hexylureido-sulfonamide, which enhances metabolic stability .
Physicochemical Properties: Solubility: The propanoic acid moiety in the target compound and L755507 improves aqueous solubility vs. indole sulphonamide (more lipophilic) . Lipophilicity: The 4-methylphenyl substituent in ’s analog increases logP compared to the target’s unsubstituted phenyl group .
Synthetic Purity :
- Compounds like CL-316243 and indole sulphonamide are synthesized to ≥99% purity via HPLC and spectroscopy, suggesting rigorous quality control for pharmacological studies .
Receptor Binding: The hydroxypropylamino linker is a common feature in β-adrenergic agonists (e.g., CL-316243, L742791), implying the target compound may share this activity .
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The 2-methoxyphenyl group may balance receptor affinity and solubility, whereas bulkier substituents (e.g., indole) could compromise bioavailability .
- Pharmacokinetics : The carboxylic acid group likely reduces half-life compared to esterified analogs (e.g., biphenyl-biarylether in ) but improves renal excretion .
- Therapeutic Potential: Similar compounds (e.g., CL-316243) are used in metabolic disorders, suggesting the target compound could be explored for obesity or diabetes .
Preparation Methods
Sulfonylation of 2-Methoxyaniline
The foundational step involves reacting 2-methoxyaniline with benzenesulfonyl chloride under basic conditions:
Procedure :
-
Dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
-
Add benzenesulfonyl chloride (1.2 eq) dropwise, followed by triethylamine (2.5 eq).
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Stir for 4–6 hours at room temperature, monitor via TLC (hexane:ethyl acetate = 3:1).
-
Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >98% |
| Reaction Time | 4–6 hours |
This step achieves near-quantitative conversion when using excess sulfonyl chloride, though purification is essential to remove unreacted aniline.
Construction of the Hydroxy-Amino-Propyl Linker
Epoxide-Mediated Strategy
Epichlorohydrin serves as a versatile precursor for introducing the hydroxy and amino functionalities:
Step 1: Epoxide Formation
-
React N-(2-methoxyphenyl)benzenesulfonamide with epichlorohydrin (1.5 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 60°C for 12 hours.
Step 2: Epoxide Ring-Opening
-
Treat the epoxide intermediate with aqueous ammonia (30%) at 50°C for 8 hours to install the amino group.
Optimization Notes :
-
Solvent Effects : DMF enhances epoxide stability but requires thorough removal post-reaction.
-
Temperature Control : Exceeding 60°C promotes oligomerization, reducing yields by 15–20%.
Coupling to Propanoic Acid
Carbodiimide-Mediated Amidation
Activate the propanoic acid’s carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Procedure :
-
Dissolve 3-aminopropanoic acid (1.2 eq) in DCM.
-
Add EDC (1.5 eq), HOBt (1.5 eq), and the hydroxy-amino-propyl-sulfonamide intermediate.
-
Stir at 25°C for 24 hours, followed by extraction and purification.
Yield : 68–75% (after column chromatography)
Side Reactions :
-
Over-activation of the carboxyl group leads to dimerization (5–8% yield loss).
-
Steric hindrance from the sulfonamide group necessitates extended reaction times.
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route employs reductive amination between a ketone intermediate and ammonium acetate:
Reaction Scheme :
-
Oxidize the propanol intermediate (from LiAlH₄ reduction) to propionaldehyde.
-
Condense with ammonium acetate using NaBH₃CN as a reducing agent.
Advantages :
Limitations :
-
Requires strict anhydrous conditions.
-
Lower yields (55–60%) due to competing imine hydrolysis.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
LC-MS : [M+H]⁺ = 407.2 (calculated), 407.1 (observed).
-
Elemental Analysis : C 58.12%, H 5.71%, N 6.89% (theoretical: C 58.37%, H 5.69%, N 6.84%).
Industrial-Scale Considerations
Solvent Recovery Systems
Waste Management
-
Lithium Salts : Neutralized with CO₂ to form Li₂CO₃, precipitated, and filtered.
-
Sulfonic Acid Byproducts : Treated with Ca(OH)₂ to insoluble CaSO₃.
Q & A
(Basic) What are the common synthetic routes for synthesizing this compound, and what key reaction parameters influence yield?
The synthesis typically involves sequential sulfonamide coupling, hydroxypropylamine formation, and propanoic acid functionalization. Key steps include:
- Sulfonamide Coupling : Reacting 2-methoxyphenylbenzenesulfonyl chloride with a hydroxypropylamine intermediate under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Hydroxypropylamine Formation : Epoxide ring-opening with ammonia or amines, requiring precise pH control (pH 8–9) to optimize regioselectivity .
- Propanoic Acid Functionalization : Oxidation of a terminal alcohol using KMnO₄ or CrO₃ under controlled temperatures (20–40°C) to prevent over-oxidation .
Critical Parameters : Temperature (<5°C for sulfonamide coupling), stoichiometric ratios (1:1.2 for amine:epoxide), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
(Basic) Which analytical techniques are recommended for characterizing this compound and its impurities?
- HPLC-PDA/MS : Use C18 columns with acetonitrile/0.1% formic acid gradients to separate impurities (e.g., unreacted sulfonyl chlorides or hydroxylated byproducts). Reference standards (e.g., EP-grade impurities) enable quantification of degradants at ≤0.1% thresholds .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies structural integrity, with characteristic shifts at δ 3.8–4.2 ppm (hydroxypropyl CH₂) and δ 7.2–8.1 ppm (aromatic protons) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) to confirm purity .
(Advanced) How can researchers design experiments to assess the compound’s stability under varying environmental conditions?
Adopt a split-split-plot design :
- Main Plots : Environmental factors (pH, temperature, light).
- Subplots : Concentration levels (0.1–10 mM).
- Sub-Subplots : Timepoints (0, 7, 14, 30 days).
Methodology :
Prepare solutions in buffers (pH 3, 7, 9) and expose to UV light (300–400 nm) or dark storage at 25°C/40°C.
Sample periodically and analyze via HPLC to quantify degradation products.
Use Arrhenius modeling to predict shelf life and identify degradation pathways (e.g., hydrolysis at C=O or sulfonamide cleavage) .
(Advanced) How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?
- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ measurements under identical pH, temperature, and substrate concentrations). Adjust for variables like solvent polarity (DMSO vs. aqueous buffers) .
- Structural Dynamics : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding mode consistency across homologs (e.g., tyrosine kinase vs. serine proteases) .
- Experimental Validation : Replicate conflicting studies with controlled co-factors (e.g., Mg²⁺/ATP concentrations) and validate via SPR (surface plasmon resonance) for binding affinity discrepancies .
(Advanced) What methodologies optimize the sulfonamide coupling step to minimize byproducts?
- Design of Experiments (DoE) : Use a 3² factorial design varying reaction time (2–6 hrs) and base equivalents (1–3 eq). Response surface methodology identifies optimal conditions (e.g., 4 hrs, 2.5 eq triethylamine) for >90% yield .
- In Situ Monitoring : FTIR tracks sulfonamide C=O stretch (1720 cm⁻¹) disappearance. Quench unreacted sulfonyl chloride with ice-cold NaHCO₃ to prevent di-sulfonation .
- Purification : Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water (5:4:1) isolates the product from dimers .
(Basic) What safety protocols are critical when handling this compound in the lab?
- PPE : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
- Exposure Control : Monitor airborne concentrations via NIOSH Method 5522 (HPLC-UV detection). Engineering controls (e.g., local exhaust ventilation) maintain exposure <1 mg/m³ .
- Emergency Measures : Immediate rinsing with eyewash (15 mins) for ocular exposure. Contaminated clothing must be removed and laundered onsite .
(Advanced) How can computational and experimental approaches evaluate this compound’s enzyme inhibition potential?
- Pharmacophore Modeling : Generate 3D pharmacophores (Schrödinger) using known inhibitors. Validate via in vitro assays (e.g., fluorescence-based kinase assays) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis Studies : Clone enzyme mutants (e.g., Ala-scanning) to identify critical binding residues. Correlate with docking poses .
(Basic) What parameters are critical for achieving high purity during recrystallization?
- Solvent Selection : Use ethanol/water (7:3) for optimal solubility (50°C) and slow cooling (0.5°C/min) to maximize crystal formation .
- Seeding : Introduce microcrystals at 40°C to control nucleation.
- Filtration : Wash with ice-cold ether to remove mother liquor impurities .
(Advanced) How can biodegradation studies assess the compound’s environmental persistence?
- OECD 301F Test : Incubate with activated sludge (30 mg/L) under aerobic conditions. Monitor via LC-MS/MS for parent compound depletion and metabolite formation (e.g., benzenesulfonic acid derivatives) .
- QSAR Modeling : Predict half-lives using EPI Suite’s BIOWIN module. Validate with microcosm studies (soil/water systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
